molecular formula C15H19N3O3 B11398026 N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11398026
M. Wt: 289.33 g/mol
InChI Key: IEAYPTOJQPOGPK-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Attachment of the phenoxyacetamide moiety: This step involves the reaction of the oxadiazole intermediate with a phenoxyacetamide derivative, often under basic or acidic conditions to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution reagents: Halogens, nucleophiles, etc.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[5-methylphenoxy]acetamide
  • N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[2-(propan-2-yl)phenoxy]acetamide

Uniqueness

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to its specific structural features, such as the presence of both the oxadiazole ring and the phenoxyacetamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C15H19N3O3/c1-9(2)12-6-5-10(3)7-13(12)20-8-14(19)16-15-11(4)17-21-18-15/h5-7,9H,8H2,1-4H3,(H,16,18,19)

InChI Key

IEAYPTOJQPOGPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NON=C2C

Origin of Product

United States

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